molecular formula C19H21BClNO3 B7958234 N-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958234
M. Wt: 357.6 g/mol
InChI Key: BUDINPSRZAWBCK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a chlorophenyl group, a dioxaborolane ring, and a benzamide moiety

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BClNO3/c1-18(2)19(3,4)25-20(24-18)16-8-6-5-7-15(16)17(23)22-14-11-9-13(21)10-12-14/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDINPSRZAWBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an amine under dehydrating conditions to form the amide bond.

    Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a borylation reaction. This can be achieved by reacting the benzamide with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom.

    Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce boronic esters.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. The combination of the dioxaborolane ring and the benzamide moiety also provides a versatile scaffold for further functionalization and application in various fields.

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